molecular formula C11H13NO2S B8407883 6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione

6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione

Cat. No. B8407883
M. Wt: 223.29 g/mol
InChI Key: BUFVFGCJVRLKMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione is a useful research compound. Its molecular formula is C11H13NO2S and its molecular weight is 223.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

6,8-Dimethoxy-3,4-dihydroisoquinoline-1(2H)-thione

Molecular Formula

C11H13NO2S

Molecular Weight

223.29 g/mol

IUPAC Name

6,8-dimethoxy-3,4-dihydro-2H-isoquinoline-1-thione

InChI

InChI=1S/C11H13NO2S/c1-13-8-5-7-3-4-12-11(15)10(7)9(6-8)14-2/h5-6H,3-4H2,1-2H3,(H,12,15)

InChI Key

BUFVFGCJVRLKMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(=C1)OC)C(=S)NCC2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 245 mg (1.10 mmol) of thioisocyanate 9 in 12 mL of methylene chloride was added 219 mg (1.65 mmol) of aluminum trichloride in one portion at 0° C. After stirring for 2.5 h at room temperature, the reaction mixture was quenched by dropwise addition of water. The layers were separated and the aqueous layer was extracted twice with 10-mL portions of methylene chloride. The combined organic layers were dried (Na2SO4) and concentrated in vacuo. The residue was chromatographed over silica gel (eluted with ethyl acetate) to afford 223 mg (91%) of 10 as a yellow oil: 1H NMR (400 MHz, CDCl3) δ 8.17 (s, 1H), 6.44 (s, 1H), 6.30 (s, 1H), 3.92 (d, J=1.2 Hz, 3H), 3.85 (d, J=1.2 Hz, 3H), 3.40-3.32 (m, 2H), 2.93-2.83 (m, 2H).
Quantity
245 mg
Type
reactant
Reaction Step One
Quantity
219 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Yield
91%

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